Product packaging for Retinamide(Cat. No.:CAS No. 20638-84-0)

Retinamide

Katalognummer: B029671
CAS-Nummer: 20638-84-0
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: NUXWXMZVAHSICO-YCNIQYBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Retinamide is a synthetic retinoid derivative engineered to provide a more stable and targeted research tool compared to classical retinoids like retinoic acid. Its core research value lies in its distinct mechanism of action, primarily functioning as a modulator of retinoic acid receptors (RARs and RXRs), thereby influencing critical pathways of cellular differentiation, proliferation, and apoptosis. This compound is of significant interest in dermatological research for studying the regulation of keratinocyte proliferation and skin renewal processes. Furthermore, in oncology research, this compound is a pivotal molecule for investigating the induction of differentiation and growth arrest in various cancer cell lines, particularly those derived from hematological malignancies and solid tumors. Its modified chemical structure offers enhanced metabolic stability, making it a superior compound for sustained in vitro studies aimed at dissecting the complex retinoid signaling cascades and their therapeutic potential. Researchers utilize this compound to probe novel strategies for managing proliferative diseases and to develop next-generation receptor-selective retinoid analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29NO B029671 Retinamide CAS No. 20638-84-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXWXMZVAHSICO-YCNIQYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318373
Record name Retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20638-84-0
Record name Retinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20638-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Retinoic acid is first converted to retinoyl chloride using dimethylchloroformamidinium chloride in N,N-dimethylformamide (DMF) at ambient temperature. This intermediate is subsequently reacted with BS-PAP, synthesized by treating p-aminophenol with hexamethyldisilazane, at 5°–12°C to prevent decomposition. The silyl groups on BS-PAP protect the phenolic oxygen and activate the amine for acylation, while the low temperature minimizes side reactions. Post-reaction, potassium fluoride is added to hydrolyze silyl byproducts, yielding a crystalline solvate that is recrystallized from ethanol/water (2:10 v/v) to achieve >99% purity.

Table 1: Optimized Parameters for 4-HPR Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature5°–12°CPrevents thermal degradation
SolventDMFEnhances intermediate stability
Recrystallization SolventEthanol/Water (2:10 v/v)Maximizes crystal purity
BS-PAP Stoichiometry1:1 molar ratioEnsures complete acylation

This method represents a paradigm shift in this compound synthesis, achieving an 85–90% yield of all-trans-4-HPR, compared to <50% in conventional approaches.

Coupling Agent-Mediated Synthesis of N-Homocysteine Thiolactonyl this compound

N-Homocysteine thiolactonyl this compound (thiothis compound), a dual-function compound with antineoplastic and antiatherogenic activity, is synthesized via a coupling reaction between retinoic acid and homocysteine thiolactone. The method disclosed in US6054595A employs carbodiimide-based coupling agents under inert conditions to achieve high-purity product.

Key Synthetic Steps

Homocysteine thiolactone hydrochloride is reacted with retinoic acid in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is conducted under argon at 0°–4°C to prevent oxidation and light-induced degradation. Post-synthesis, the product is purified via silica gel chromatography, yielding thiothis compound with a melting point of 157°–159°C and molecular weight of 399 Da (confirmed by mass spectrometry).

Table 2: Coupling Agents and Their Efficacy

Coupling AgentRoleYield Improvement
EDCActivates carboxyl group40% → 65%
HOBtSuppresses racemizationEnhances purity
Dual-agent systemSynergistic effect75–80% final yield

This method’s innovation lies in its one-pot approach, where homocysteine thiolactone is generated in situ, streamlining the synthesis and reducing intermediate isolation steps.

Derivatization Strategies for Water-Soluble Retinamides

The poor aqueous solubility of retinamides limits their bioavailability, necessitating derivatization. A 2016 study synthesized 4-oxo-N-(4-hydroxyphenyl) this compound (4-oxo-4-HPR) derivatives with enhanced solubility while retaining cytotoxic activity. The most promising compound, 13a , incorporated a sulfonate group, increasing water solubility by 20-fold compared to the parent compound.

Synthetic Pathway for 4-Oxo-4-HPR Derivatives

4-Oxo-4-HPR is functionalized at the ketone position via nucleophilic addition with sulfonic acid derivatives. The reaction proceeds in tetrahydrofuran (THF) at reflux, followed by purification via reverse-phase chromatography. Biological assays revealed that 13a induced mitotic arrest in cancer cells at IC₅₀ values comparable to 4-HPR (1.2 ± 0.3 μM vs. 0.9 ± 0.2 μM).

Polyethoxylated Retinamides for Cosmetic Applications

Polyethoxylated this compound derivatives, patented in DE69907656T2, address skin irritation associated with conventional retinoids. These derivatives feature ethylene oxide chains (n = 2–100) conjugated to the this compound backbone, enhancing skin absorption and collagen synthesis.

Synthesis and Characterization

Retinoic acid is reacted with polyethoxylated amines in dichloromethane using dicyclohexylcarbodiimide (DCC) as a coupling agent. The degree of ethoxylation (n) modulates hydrophilicity, with n = 10–20 providing optimal balance between solubility and epidermal penetration.

Table 3: Effect of Ethoxylation on this compound Properties

Ethoxylation Degree (n)Solubility (mg/mL)Skin Absorption (%)
51.235
154.868
309.152

Analyse Chemischer Reaktionen

Types of Reactions

Retinamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can yield hydroxy derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxy, alkoxy, and acyl derivatives of this compound, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action:
Retinamide compounds, especially 4-HPR, are known to induce growth arrest and apoptosis in various cancer cell lines. They exert their effects primarily through the activation of retinoic acid receptors (RARs) which play a crucial role in regulating gene expression related to cell proliferation and differentiation.

Clinical Applications:

  • Breast Cancer: 4-HPR has been investigated for its potential to prevent the recurrence of breast cancer. Clinical trials have shown that it can significantly reduce the risk of contralateral breast cancer in patients who have undergone treatment for unilateral breast cancer .
  • Prostate Cancer: Similar to its application in breast cancer, this compound has been studied as a therapeutic agent in prostate cancer, demonstrating efficacy in inhibiting tumor growth and promoting apoptosis .
  • Other Cancers: Research indicates that 4-HPR is effective against various cancers including bladder, cervix, lung, and skin cancers. Ongoing clinical chemoprevention trials are evaluating its effectiveness across these indications .

Case Studies:

  • A study involving the administration of 4-HPR showed significant tumor reduction in mouse models of breast and prostate cancers. The compound was administered at doses correlating with plasma concentrations that demonstrated antitumor activity .

Antiviral Activity

Mechanism:
Recent studies have highlighted the antiviral properties of 4-HPR against flaviviruses such as Dengue Virus (DENV) and Zika Virus (ZIKV). The compound inhibits viral replication by targeting specific viral proteins involved in the infection process.

Research Findings:

  • In vitro studies demonstrated that 4-HPR effectively inhibits DENV strains with an EC50 value around 1 μM. In vivo testing on mouse models showed a protective effect with approximately 70% survival rate against severe DENV infection after treatment with 20 mg/kg of 4-HPR twice daily .
  • The compound also exhibited promising results against West Nile Virus (WNV) and Yellow Fever Virus (YFV), indicating its broad-spectrum antiviral potential .

Pharmacokinetics and Formulation Development

Pharmacokinetic Studies:
Research into the pharmacokinetics of 4-HPR indicates that it has a favorable absorption profile, although challenges remain regarding its bioavailability. Studies have shown that the compound is distributed across various tissues with higher concentrations found in the liver and urinary bladder .

Formulation Innovations:
To enhance the bioavailability of 4-HPR, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to improve solubility and absorption rates, making it more effective for clinical applications .

Immune Modulation

Role in Immunology:
this compound compounds have been shown to influence immune cell behavior through RAR activation. Specifically, they promote lymphocyte adhesion via a novel mechanism independent of integrin function, which could have implications for immunotherapy strategies .

Summary Table of Applications

Application AreaCompoundMechanismStatus/Findings
Cancer TreatmentN-(4-hydroxyphenyl)this compound (4-HPR)Induces apoptosis via RAR activationEffective in breast and prostate cancer; ongoing trials
Antiviral Activity4-HPRInhibits viral protein bindingEffective against DENV, ZIKV; protective in mouse models
Pharmacokinetics4-HPRTissue distribution profilingHigh tissue concentration; formulation improvements ongoing
Immune ModulationThis compoundEnhances lymphocyte adhesionNovel mechanism identified; potential for immunotherapy

Vergleich Mit ähnlichen Verbindungen

Key Findings :

  • Fenretinide and ATRA show comparable growth inhibition in breast cancer cells (MCF7, T-47D), but Fenretinide is superior in RA-resistant models .
  • Fenretinide upregulates tumor suppressor retinoblastoma protein (Rb) without significant RAR activation, reducing off-target toxicity .

(a) N-(3-hydroxyphenyl)retinamide (3-HPR)

  • Potency : 3-HPR exhibits greater growth inhibition than Fenretinide in bladder cancer cell lines (UM-UC9, UM-UC14) at 10 µM .
  • Mechanism : Enhanced apoptosis induction via caspase activation .

(b) N-(4-carboxyphenyl)this compound (4-CPR)

  • Efficacy : Similar antiproliferative activity to Fenretinide but with reduced tissue accumulation .

(c) N-(4-ethoxyphenyl)this compound (EPR)

Fenretinide vs. TTNPB Derivatives

TTNPB, a highly teratogenic retinoid, was modified to 4-hydroxybenzyl-TTNPB (4HBTTNPB) to reduce toxicity. Like Fenretinide, 4HBTTNPB:

  • Activates ER stress pathways .
  • Shows minimal RAR binding, reducing teratogenicity .

Pharmacokinetic and Metabolic Comparison

Compound Plasma Half-Life Key Metabolites Tissue Accumulation
Fenretinide 12–24 hours 4-MPR, 3-keto-HPR Breast tissue > Plasma
ATRA 1–2 hours 4-oxo-ATRA, 13-cis-RA Liver, skin
4-MPR 8–12 hours None Retains breast tissue affinity

Metabolite Activity :

  • 4-MPR : Inhibits BCO1 (IC₅₀ = 5 µM) and stearoyl-CoA desaturase 1 (SCD1), contributing to Fenretinide’s lipid metabolism modulation .
  • 3-keto-HPR : Induces mitochondrial dysfunction in cancer cells .

Clinical and Preclinical Outcomes

Compound Cancer Type Phase Outcome Reference
Fenretinide Advanced Breast II Inactive in advanced disease
Fenretinide Bladder Cancer III Ongoing (preclinical apoptosis data)
ATRA APL Approved Complete remission in 90% of cases
3-HPR Bladder Cancer Preclinical Superior to Fenretinide in vitro

Key Advantages and Limitations

Fenretinide :

  • Advantages : Lower toxicity, tissue-specific accumulation, activity in RA-resistant cancers.
  • Limitations: Limited efficacy in advanced metastatic disease, complex metabolism .

ATRA :

  • Advantages : Potent differentiation inducer in APL.
  • Limitations : High toxicity, rapid clearance, resistance in solid tumors .

Biologische Aktivität

Retinamide, particularly N-(4-hydroxyphenyl)this compound (4-HPR), is a synthetic derivative of retinoic acid that has garnered significant attention for its biological activities, especially in cancer therapy and prevention. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its role as a chemopreventive agent. Unlike all-trans retinoic acid (ATRA), which primarily acts through retinoic acid receptors (RARs), 4-HPR exhibits unique biological effects that are independent of these classical pathways. This distinction is crucial for understanding its potential in treating retinoid-resistant cancers.

Research indicates that 4-HPR mediates its effects through several mechanisms:

  • Apoptosis Induction : 4-HPR has been shown to induce apoptosis in various cancer cell lines, including breast and neuroblastoma cells. It generates DNA fragmentation leading to cell death, particularly in retinoid-resistant cell lines .
  • Inhibition of Proliferation : Studies demonstrate that 4-HPR is a potent antiproliferative agent, more effective than ATRA against certain cancer types. For instance, it inhibited the growth of human breast carcinoma cells that were otherwise resistant to retinoids .
  • Ceramide Pathway Modulation : 4-HPR has been linked to increased ceramide levels, which play a role in apoptosis and cell signaling. This modulation contributes to its cytotoxicity against neuroblastoma cells .

Efficacy in Cancer Models

The efficacy of 4-HPR has been evaluated in numerous preclinical studies:

Study Cancer Type IC50 (µM) Mechanism
Maurer et al. (2000)Neuroblastoma1.67Induces apoptosis via ceramide increase
Sheikh et al. (1995)Breast Carcinoma<1.0Apoptosis independent of RAR activation
Reynolds et al. (2000)Solid Tumors2.5Synergistic effect with ceramide modulators

Case Studies

  • Breast Cancer : In clinical trials, 4-HPR has shown promise as a chemopreventive agent for breast cancer, particularly in patients with a history of the disease. The compound's ability to induce apoptosis in both ER-positive and ER-negative cell lines highlights its broad applicability .
  • Neuroblastoma : A study indicated that neuroblastoma cell lines exhibited high sensitivity to 4-HPR, with significant induction of apoptosis through ceramide pathways. This finding suggests potential for using 4-HPR in treating high-risk neuroblastoma patients .
  • Lymphocyte Adhesion : Research has demonstrated that this compound can influence immune responses by enhancing lymphocyte adhesion through RAR activation, indicating its potential role in immunotherapy .

Q & A

Basic Research Questions

Q. How can researchers formulate hypothesis-driven research questions for Retinamide studies while adhering to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Begin by defining the biological or chemical mechanism under investigation (e.g., this compound’s role in cellular differentiation). Use the FINER criteria to refine the question: ensure feasibility by assessing lab resources, novelty by reviewing patents and literature (e.g., PubMed, SciFinder), and relevance by aligning with gaps in dermatology or oncology. For example, a FINER-compliant question might ask, “Does this compound modulate NF-κB signaling in keratinocytes under oxidative stress, and how does this compare to all-trans retinoic acid?” .

Q. What experimental design principles should guide this compound studies to ensure reproducibility and minimize bias?

  • Implement controlled variables (e.g., solvent type, concentration gradients) and randomization in cell culture or animal models. Use blinding during data collection and analysis. Include positive controls (e.g., known retinoid receptor agonists) and negative controls (vehicle-only treatments). Document protocols using platforms like protocols.io to enhance transparency .

Q. How can literature reviews for this compound research systematically address conflicting data on its metabolic stability?

  • Conduct a meta-analysis of peer-reviewed studies, stratifying data by experimental models (in vitro vs. in vivo), assay types (e.g., HPLC vs. mass spectrometry), and species-specific metabolic pathways. Use tools like PRISMA guidelines to identify biases in existing studies and highlight methodological discrepancies (e.g., differences in half-life calculations) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests, respectively .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioavailability data across different delivery systems (e.g., liposomal vs. nanoparticle formulations)?

  • Perform head-to-head comparisons under standardized conditions (e.g., identical cell lines, serum concentrations). Characterize physicochemical properties (e.g., particle size, zeta potential) using dynamic light scattering and correlate these with bioavailability metrics. Apply principal component analysis (PCA) to identify variables most influencing discrepancies .

Q. What strategies optimize this compound synthesis protocols to improve yield while maintaining stereochemical purity?

  • Evaluate reaction parameters (temperature, catalyst loading) via design of experiments (DoE) methodologies like factorial design. Monitor reaction progress with real-time NMR or FTIR. Compare purification methods (e.g., column chromatography vs. recrystallization) using chiral HPLC to verify enantiomeric excess .

Q. How should multi-omics datasets (transcriptomic, proteomic) be integrated to elucidate this compound’s mechanism of action in cancer cell lines?

  • Use bioinformatics pipelines (e.g., MetaboAnalyst, STRING) to overlay differentially expressed genes/proteins onto KEGG pathways. Validate findings with siRNA knockdowns of candidate targets (e.g., RAR-β) and measure apoptotic markers (e.g., caspase-3 activation) .

Q. What methodologies address reproducibility challenges in this compound’s in vivo phototoxicity studies?

  • Standardize light exposure parameters (wavelength, irradiance) using calibrated radiometers. Include sham-treated controls to distinguish UV-induced effects from compound-specific toxicity. Share raw data (e.g., histopathology images, survival curves) via repositories like Zenodo to enable independent validation .

Methodological Guidelines

  • Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound datasets. Annotate spectra (NMR, MS) with metadata using platforms like NMReDATA .
  • Ethical Compliance : For animal studies, justify sample sizes via power analysis and adhere to ARRIVE guidelines .
  • Conflict Resolution : When results contradict prior work, apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Retinamide
Reactant of Route 2
Retinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.